molecular formula C15H17NO3S B12245502 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-(thiophen-3-yl)acetamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-(thiophen-3-yl)acetamide

Cat. No.: B12245502
M. Wt: 291.4 g/mol
InChI Key: CEOKSSLYBYWRCC-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-(thiophen-3-yl)acetamide is a complex organic compound that features a benzofuran ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-(thiophen-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzofuran and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-(thiophen-2-yl)acetamide
  • N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-(furan-3-yl)acetamide

Uniqueness

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-(thiophen-3-yl)acetamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-thiophen-3-ylacetamide

InChI

InChI=1S/C15H17NO3S/c17-14(8-11-4-7-20-9-11)16-10-15(18)5-1-2-13-12(15)3-6-19-13/h3-4,6-7,9,18H,1-2,5,8,10H2,(H,16,17)

InChI Key

CEOKSSLYBYWRCC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)CC3=CSC=C3)O

Origin of Product

United States

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